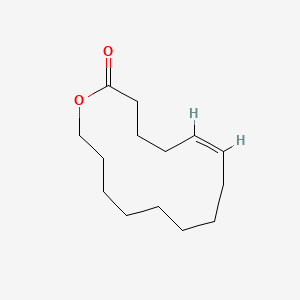

(Z)-Oxacyclopentadec-6-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

63958-52-1 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(6Z)-1-oxacyclopentadec-6-en-2-one |

InChI |

InChI=1S/C14H24O2/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-14/h4,6H,1-3,5,7-13H2/b6-4- |

InChI Key |

USYAGNRXEGBFEX-XQRVVYSFSA-N |

Isomeric SMILES |

C1CCCCOC(=O)CCC/C=C\CCC1 |

Canonical SMILES |

C1CCCCOC(=O)CCCC=CCCC1 |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization

Computational Chemistry and Conformational Analysis

Quantum Chemical Calculations of Electronic Structure

To elucidate the electronic characteristics of (Z)-Oxacyclopentadec-6-en-2-one, quantum chemical calculations are employed. These computational methods provide valuable insights into the molecule's electronic distribution, orbital energies, and reactivity, which are fundamental to understanding its chemical behavior and potential interactions. Density Functional Theory (DFT) is a commonly utilized method for such investigations, offering a good balance between computational cost and accuracy for molecules of this size.

Theoretical calculations are typically performed using a well-established functional, such as B3LYP, paired with a suitable basis set like 6-31G(d,p) to accurately model the electronic structure. The geometry of the molecule is first optimized to find its lowest energy conformation. Subsequent calculations on this optimized structure reveal key electronic properties.

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond (C=C) and the oxygen atoms of the ester group, which are the most electron-rich regions. The LUMO, conversely, is anticipated to be centered around the carbonyl group (C=O) of the lactone, as this is the most electron-deficient and electrophilic site.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 8.08 |

Note: These values are representative and obtained from theoretical calculations at the B3LYP/6-31G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) Surface:

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In the MEP surface of this compound, regions of negative potential (typically colored red or yellow) are expected around the carbonyl oxygen and the ester oxygen, indicating these are areas with a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found near the hydrogen atoms, particularly those adjacent to the carbonyl group and the double bond, signifying electron-poor areas that are favorable for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis provides further detail on the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis can quantify the charge distribution on each atom, offering a more detailed picture than the MEP surface alone.

For this compound, NBO analysis would likely confirm the high negative charge on the oxygen atoms of the ester functionality. The carbon atom of the carbonyl group would exhibit a significant positive charge, highlighting its electrophilic character. The carbon atoms of the C=C double bond would show a less pronounced negative charge compared to the oxygen atoms but would still represent a nucleophilic center.

Table 2: Calculated Natural Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

| O (Carbonyl) | -0.58 |

| C (Carbonyl) | +0.65 |

| O (Ester) | -0.45 |

| C6 (Double Bond) | -0.12 |

| C7 (Double Bond) | -0.15 |

Note: These values are representative and obtained from theoretical calculations at the B3LYP/6-31G(d,p) level of theory.

These quantum chemical calculations provide a detailed and scientifically grounded understanding of the electronic properties of this compound, which is essential for predicting its reactivity and interactions at a molecular level.

Synthetic Methodologies and Chemoenzymatic Approaches

Classical Organic Synthesis Routes to (Z)-Oxacyclopentadec-6-en-2-one and its Analogues

Classical organic synthesis provides the foundational tools for constructing complex macrocycles. The main strategies involve forming the large ring, either through carbon-carbon bond formation or by closing the ester linkage.

Ring-Closing Metathesis (RCM) Strategies

Ring-Closing Metathesis (RCM) has become one of the most powerful and widely used methods for the synthesis of macrocycles, including unsaturated lactones. drughunter.com This reaction utilizes transition metal carbene complexes to catalyze the intramolecular formation of a carbon-carbon double bond from an acyclic diene precursor, releasing a small volatile olefin like ethylene (B1197577). wikipedia.org

The development of well-defined ruthenium-based catalysts by Robert H. Grubbs revolutionized the field of olefin metathesis. These catalysts are known for their remarkable tolerance to a wide variety of functional groups and their compatibility with a range of solvents, making them ideal for complex molecule synthesis. wikipedia.org

Several generations of Grubbs and related catalysts have been applied to macrocyclization:

First-Generation Grubbs Catalyst (G-I): This catalyst, while effective, often requires higher catalyst loadings and temperatures.

Second-Generation Grubbs Catalyst (G-II): Featuring an N-heterocyclic carbene (NHC) ligand, G-II exhibits significantly higher activity and is one of the most commonly used catalysts for challenging RCM reactions.

Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts show enhanced stability and are particularly useful in industrial processes. The first-generation Hoveyda-Grubbs catalyst was successfully used in the large-scale synthesis of a 15-membered macrocyclic precursor for the antiviral drug BILN 2061, yielding the desired Z-isomer exclusively. acs.org

Z-Selective Catalysts: More recent developments have led to catalysts specifically designed for Z-selectivity. Ruthenium-based catalysts with dithiolate ligands have been shown to be highly stereoretentive, producing Z-macrocycles from Z-olefin precursors with high fidelity. nih.gov Molybdenum- and Tungsten-based monoaryloxide pyrrolide (MAP) complexes are also highly effective for the kinetic Z-selective RCM of macrocycles. nih.govnih.gov

The choice of catalyst is critical and depends on the specific substrate and desired outcome, particularly the stereochemistry of the double bond.

The success of an RCM reaction, especially on a large scale, depends on the careful optimization of several parameters to favor the intramolecular cyclization over competing intermolecular oligomerization. orgsyn.org

Solvent and Concentration: RCM reactions are typically performed under high dilution conditions (e.g., 0.1 M to 0.001 M) to minimize intermolecular side reactions. asynt.com The choice of solvent is also crucial; while dichloromethane (B109758) is common in laboratory settings, toluene (B28343) is often preferred for industrial-scale reactions due to its higher boiling point, which facilitates the removal of the ethylene byproduct and drives the reaction to completion. acs.org

Temperature: The reaction temperature affects both the reaction rate and the catalyst stability. While some modern catalysts are highly active even at room temperature or below, industrial processes may use elevated temperatures (e.g., 80-110 °C in toluene) to ensure complete conversion. acs.orgnih.gov However, higher temperatures can sometimes lead to catalyst degradation and loss of stereoselectivity. nih.gov

Time: Reaction times can vary from a few minutes to several hours, depending on the catalyst's activity, substrate reactivity, and temperature. nih.govorgsyn.org Monitoring the reaction is essential to prevent product degradation or isomerization of the double bond over extended periods.

Catalyst Loading: Catalyst loading is a key consideration for process efficiency and cost. While laboratory-scale reactions might use 5-10 mol% of the catalyst, industrial processes are optimized to use much lower loadings, often in the range of 0.1-3 mol %. drughunter.comacs.org

Below is a table summarizing optimized conditions from notable macrocyclic RCM syntheses.

| Target/Analogue | Catalyst (Loading) | Solvent (Concentration) | Temperature | Time | Yield (Z:E Ratio) |

| 15-Membered Lactone nih.gov | Mo-MAP (7.5 mol%) | Toluene (0.02 M) | 22 °C | 2 h | 82% (91:9) |

| 17-Membered Lactone nih.gov | Ru-dithiolate (5 mol%) | DCM (0.002 M) | -20 °C to RT | 2 h | 79% (99:1) |

| 15-Membered Peptide acs.org | Hoveyda-Grubbs I (3 mol%) | Toluene (0.007 M) | 100-110 °C | 2 h | >90% (Z only) |

| 13-Membered Peptide nih.gov | Grubbs II (20 mol%) | DCE (Microwave) | 110 °C | 20 min | 95% |

This is an interactive table. Click on the headers to sort.

The synthesis of the acyclic diene precursor is a critical first step in any RCM strategy. A convergent and efficient approach involves the esterification of an unsaturated carboxylic acid with an unsaturated alcohol. Renewable feedstocks like fatty acids are attractive starting materials. acs.org

Hydrolysis: Triglycerides from natural oils are hydrolyzed to yield a mixture of fatty acids. acs.org

Purification: The desired unsaturated fatty acid (e.g., oleic acid) is separated from saturated fatty acids. acs.org

Modification (if necessary): The fatty acid may need to be modified, for example, by oxidative cleavage, to achieve the desired chain length.

Esterification: The resulting ω-unsaturated carboxylic acid is then esterified with an appropriate unsaturated alcohol (e.g., 4-penten-1-ol) to form the diene ester precursor required for RCM. This esterification can be achieved using standard methods such as Fischer esterification or using coupling agents.

This approach provides a sustainable route to the necessary precursors for synthesizing macrocyclic lactones. acs.org

Lactonization Reactions in Macrocycle Formation

Before the advent of RCM, macrolactonization—the intramolecular esterification of a seco-acid (a long-chain hydroxy acid)—was the primary method for forming macrocyclic lactones. snnu.edu.cn This approach remains highly relevant and involves activating either the carboxylic acid or the alcohol group to facilitate ring closure. univ-amu.fr The main challenge is to favor the intramolecular reaction over intermolecular polymerization, which is typically achieved through high dilution or slow addition of the substrate. chemrxiv.org

Several classical macrolactonization methods are widely used:

Corey-Nicolaou Macrolactonization: This method activates the carboxylic acid by converting it into a 2-pyridinethiol ester. The cyclization is then promoted by heat or metal salts. univ-amu.fr

Yamaguchi Macrolactonization: The hydroxy acid is treated with 2,4,6-trichlorobenzoyl chloride, followed by the addition of DMAP (4-dimethylaminopyridine), which induces a slow, high-yield cyclization. snnu.edu.cn

Mitsunobu Reaction: This method activates the alcohol group using a mixture of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), allowing it to be displaced by the carboxylate.

Keck-Boden Macrolactonization: This is a very practical method for esterification using DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP, often with a proton source to prevent side reactions. chemrxiv.org

Recent advances have introduced new reagents that promote macrolactonization under mild conditions. For example, using pentafluorobenzoyl chloride as an activating agent has proven effective for forming 13- and 15-membered rings in high yields (72% and 81%, respectively). snnu.edu.cnchemrxiv.org

Stereoselective Synthesis of Z-Olefins within Macrocyclic Structures

Achieving high Z-selectivity in the formation of the macrocyclic double bond is crucial for synthesizing the target compound. While some RCM catalysts provide the thermodynamic (and often undesired) E-isomer, several strategies have been developed to obtain the kinetic Z-product.

Z-Selective RCM Catalysts: As mentioned, specific ruthenium, molybdenum, and tungsten catalysts have been designed to favor the formation of Z-olefins. Ruthenium catalysts bearing stereoretentive dithiolate ligands can cyclize a diene containing a Z-double bond to produce a macrocycle with a Z-double bond, often with >95% selectivity. nih.gov Molybdenum and tungsten MAP catalysts can generate Z-macrocycles from dienes with terminal alkenes, with selectivities often exceeding 90%. nih.gov

Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful alternative for forming double bonds. By modifying the phosphonate (B1237965) reagent, high Z-selectivity can be achieved. For example, using diarylphosphonates under specific conditions (NaH in THF) can produce 13- to 18-membered cyclic alkenes with Z:E ratios as high as 97:3. researchgate.net

Julia-Kocienski Olefination: This olefination method is another valuable tool in synthesis. While traditionally E-selective, recent developments have led to highly Z-selective variants, providing another potential route for macrocyclization. chemrxiv.org

Pyrolysis-based Methods and Challenges in Stereochemical Control

Pyrolysis offers a potential route for the synthesis of macrocyclic lactones. However, achieving precise stereochemical control during high-temperature reactions is a significant hurdle. The spatial arrangement of atoms within a molecule, known as stereochemistry, is crucial as it dictates the molecule's properties and biological activity. rijournals.comresearchgate.net Challenges in pyrolysis-based methods include the potential for racemization and the formation of undesired stereoisomers, which can be difficult to separate. researchgate.net Strategies to overcome these challenges include the use of chiral catalysts and auxiliaries to guide the stereochemical outcome of the reaction. rijournals.comresearchgate.net

| Challenge | Potential Solution |

| Lack of Stereoselectivity | Use of chiral catalysts or auxiliaries |

| High Temperatures | Optimization of reaction conditions |

| Product Separation | Advanced chromatographic techniques |

Biosynthetic Pathways and Enzymatic Synthesis Investigations

Nature provides elegant solutions for the synthesis of complex molecules. Investigating the biosynthetic pathways of naturally occurring macrocyclic lactones can inspire the development of novel enzymatic approaches for the synthesis of this compound. Enzymes, as biocatalysts, offer high selectivity and specificity, making them attractive tools for asymmetric synthesis. nih.gov Chemoenzymatic strategies, which combine chemical and enzymatic steps, can provide efficient routes to complex molecules. beilstein-journals.orgfrontiersin.org For instance, lipases are commonly used for the stereoselective acylation or hydrolysis of alcohols and esters, which are key intermediates in lactone synthesis. frontiersin.org

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of valuable chemicals to minimize environmental impact.

A promising sustainable approach involves the use of renewable feedstocks. Olive oil, rich in unsaturated fatty acids, has been successfully utilized as a starting material for the synthesis of various macrocyclic lactones. acs.org The process typically involves the hydrolysis of olive oil to obtain the fatty acids, followed by a series of chemical transformations, including ring-closing metathesis, to form the desired macrocycle. acs.org This approach offers a greener alternative to traditional synthetic methods that rely on petrochemical-based starting materials. acs.org

Microwave-assisted pyrolysis (MAP) is an emerging technology for the conversion of biomass into valuable chemicals and biofuels. rsc.orgresearchgate.netmdpi.commdpi.com This technique utilizes microwave irradiation to rapidly heat the biomass, leading to its thermal decomposition. mdpi.com The advantages of MAP over conventional pyrolysis include faster heating rates, improved energy efficiency, and better control over the product distribution. rsc.orgresearchgate.netmdpi.com The bio-oil produced from the pyrolysis of lignocellulosic biomass can be a source of various platform chemicals that could potentially be converted into this compound through subsequent chemical transformations. researchgate.netjcu.edu.au

| Pyrolysis Method | Advantages | Disadvantages |

| Conventional Pyrolysis | Established Technology | Slower heating, lower energy efficiency |

| Microwave-Assisted Pyrolysis | Rapid heating, higher energy efficiency, better process control | Potential for hot spots, requires microwave-absorbent material |

Occurrence, Isolation, and Analytical Profiling

Natural Occurrence and Distribution in Biological Systems

(Z)-Oxacyclopentadec-6-en-2-one is a naturally occurring macrocyclic lactone found in various plants, fermented products, and has been investigated in other organisms. Its presence contributes to the aromatic profile of the organisms in which it is found.

This compound is a known constituent of certain plant essential oils, which are concentrated hydrophobic liquids containing volatile aroma compounds from plants. researchgate.net A notable example is its presence in the essential oil derived from the seeds of Abelmoschus moschatus Medik., commonly known as ambrette. ukessays.com The seeds of this plant, native to India, are valued for their characteristic musk-like fragrance and are used in perfumery. ukessays.comncats.io

A study on the chemical composition of ambrette seed essential oil from the subtropical region of north India identified this compound as one of the 27 constituents. ukessays.com In this analysis, it represented 2.4% of the total oil composition. ukessays.com The major component of the oil was found to be (2E,6E)-farnesyl acetate (B1210297) (58.0%). ukessays.com

Table 1: Key Volatile Compounds in Abelmoschus moschatus Medik. Seed Essential Oil ukessays.com

| Compound | Percentage of Total Oil Composition (%) |

|---|---|

| (2E,6E)-Farnesyl acetate | 58.0 |

| (Z)-Oxacycloheptadec-8-en-2-one | 12.1 |

| Decyl acetate | 4.8 |

| (2Z,6E)-Farnesyl acetate | 3.5 |

| This compound | 2.4 |

| Dodecyl acetate | 2.4 |

| (2E,6Z)-Farnesol | 2.0 |

This compound has also been identified as a volatile flavor compound in certain fermented products. One such product is Tibetan Flavor Daqu, a traditional fermentation starter used in the production of Tibetan flavor liquor. nih.gov Daqu plays a crucial role in providing the microorganisms and enzymes necessary for saccharification and fermentation, which directly influences the final flavor and quality of the liquor. nih.gov

In a study analyzing the microbial diversity and volatile compounds of Tibetan Flavor Daqu, this compound was detected among 101 volatile compounds. nih.gov The analysis of multiple Daqu samples showed its presence, contributing to the complex aromatic profile of this fermentation agent. nih.gov

Table 2: Relative Content of this compound in Tibetan Flavor Daqu Samples nih.gov

| Sample | Relative Content (%) |

|---|---|

| Sample 1 | 0.92 |

| Sample 2 | 1.04 |

| Sample 3 | 1.58 |

| Sample 4 | 2.27 |

| Sample 5 | 1.27 |

| Average | 1.41 ± 0.48 |

The common stinkhorn fungus, Phallus impudicus, is well-known for the foul odor it emits at maturity to attract insects for spore dispersal. wikipedia.orgwoodlandtrust.org.uk This odor is due to a complex mixture of volatile organic compounds. eujournal.org Researchers have studied the volatile composition of this fungus at different stages of its growth, from the immature "egg" form to the mature and over-ripe fruit body. eujournal.orgresearchgate.net While extensive analysis using techniques like headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) has identified numerous compounds, including various dimethyl oligosulfides responsible for the carrion-like smell, the presence of this compound has not been reported in the available literature on Phallus impudicus volatiles. eujournal.org

Advanced Chromatographic Techniques for Isolation and Quantification

The isolation and quantification of this compound from complex mixtures rely on advanced chromatographic techniques that separate compounds based on their chemical and physical properties.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical method for separating and identifying volatile and semi-volatile compounds. nih.gov In this technique, the sample is vaporized and passed through a long capillary column. Different compounds travel through the column at different rates depending on their boiling points and interactions with the column's stationary phase, leading to their separation. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

This technique has been instrumental in identifying this compound in natural sources.

In Abelmoschus moschatus: Researchers used GC-MS, along with a flame ionization detector (GC-FID), to analyze the hydrodistilled essential oil from ambrette seeds, successfully identifying and quantifying the compound. ukessays.com

In Tibetan Flavor Daqu: The volatile compounds, including this compound, were profiled using GC-MS, which allowed for the identification of key flavor components. nih.gov

In Phallus impudicus: Studies on the volatile emissions of the stinkhorn fungus have also employed GC-MS to identify the complex array of compounds present at different growth stages. eujournal.orgresearchgate.net

Liquid chromatography (LC) is another fundamental separation technique where the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. libretexts.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. libretexts.org

Reversed-phase liquid chromatography (RP-LC) is a common mode where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). wikipedia.org In this setup, non-polar compounds like this compound would have a stronger affinity for the stationary phase and thus be retained longer, allowing for their separation from more polar components in a mixture. wikipedia.orgnih.gov The elution conditions, such as the solvent gradient, can be precisely controlled to achieve high-resolution separation. wikipedia.org While specific published methods for the LC separation of this compound are not detailed in the provided search results, the principles of RP-LC are well-suited for the analysis and purification of such macrocyclic lactones. High-performance liquid chromatography (HPLC), a high-pressure version of LC, offers enhanced separation power and is widely used for the analysis of complex organic molecules. chromatographyonline.com

Challenges in Trace Analysis and Artifact Identification in Complex Matrices

The quantitative determination of this compound at trace levels in complex matrices presents a significant analytical challenge. These matrices, which can range from consumer products like cosmetics and detergents to environmental samples and fermented food products, contain a multitude of interfering substances that can impact the accuracy and precision of analytical methods. Furthermore, the inherent chemical structure of this compound, particularly the presence of a double bond within the macrocyclic ring, introduces the potential for artifact formation during sample preparation and analysis.

A primary difficulty in the trace analysis of this compound is the management of matrix effects. Complex sample matrices, such as those found in cosmetics with high fat and emulsifier content, can significantly influence the ionization efficiency of the analyte in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This can lead to either suppression or enhancement of the analytical signal, resulting in underestimation or overestimation of the compound's concentration. The validation of analytical procedures is crucial to ensure their suitability for the intended purpose, with regulatory guidelines from bodies like the International Council for Harmonisation (ICH) and Eurachem providing a framework for assessing parameters like specificity, linearity, precision, and accuracy. eurachem.orgeuropa.eueuropa.eu

The extraction and cleanup of this compound from intricate sample compositions are critical steps that require careful optimization. The goal is to isolate the target analyte while removing as many interfering components as possible. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed for the analysis of macrocyclic lactones and other fragrance compounds. However, the choice of solvents and sorbents must be carefully selected to ensure high recovery of the analyte and efficient removal of matrix components.

The potential for co-elution, where other compounds in the matrix have similar retention times to this compound during chromatographic separation, poses another significant challenge. This is particularly problematic in complex mixtures like natural extracts or consumer products containing numerous fragrance ingredients. High-resolution chromatographic techniques and selective mass spectrometry detection are often necessary to achieve the required specificity for unambiguous identification and quantification.

Artifact identification is another critical aspect of the analytical workflow. The unsaturated nature of this compound makes it susceptible to isomerization, particularly from the Z- to the E-isomer, which can be triggered by heat, light, or acidic/basic conditions encountered during sample processing and analysis. Such transformations can lead to an incorrect assessment of the compound's presence and concentration. Additionally, reactions with solvents or other matrix components can potentially form derivatives or degradation products that may be misidentified as naturally occurring substances. For instance, diterpenes, another class of natural compounds, are known to form esters or lactones through reactions with hydroxyl groups, and similar transformations could theoretically occur with macrocyclic lactones under certain conditions. nih.gov

The table below illustrates typical analytical performance data for the analysis of macrocyclic lactones in complex matrices, highlighting the challenges in achieving low detection limits and high recovery rates.

Table 1: Illustrative Analytical Performance for Macrocyclic Lactones in Complex Matrices

| Analytical Method | Matrix | Analyte(s) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | Daqu | This compound and other volatile compounds | Not specified | Not specified | mdpi.com |

| GC-MS | Cosmetics | Various fragrance allergens | 2-20 µg/g | 84.5-119 | |

| LC-MS/MS | Animal Tissue | Macrocyclic lactones | 0.5-5 µg/kg | 80-110 |

The data in Table 1, while not exclusively for this compound, demonstrates the variability in analytical performance depending on the matrix and the specific compounds being analyzed. The wide range of recoveries and the relatively high limits of quantification in some cases underscore the difficulties in obtaining accurate and precise measurements at trace levels.

Biological Activities and Mechanistic Studies Non Clinical Focus

Antimicrobial Activity Studies

The antimicrobial potential of macrocyclic lactones is a significant area of scientific inquiry. cambridge.org However, it is important to note that not all members of this class exhibit these properties, and the activity is highly dependent on the specific molecular structure. semanticscholar.orgnih.gov

Antifungal Efficacy and Proposed Mechanisms of Action

While specific studies on the antifungal efficacy of (Z)-Oxacyclopentadec-6-en-2-one are not extensively documented in publicly available research, the broader class of macrocyclic lactones has demonstrated antifungal properties. For instance, some macrocyclic lactones are believed to exert their antifungal effects through ionophoretic activity, which involves the transport of ions across cell membranes, thereby disrupting cellular processes. researchgate.net This mechanism can lead to a synergistic antifungal effect when combined with other agents like imidazoles. researchgate.net It is plausible that this compound could share similar mechanisms, though this remains to be experimentally verified.

Insecticidal Activity Research

The insecticidal properties of macrocyclic lactones are well-established, with compounds like avermectins being widely used as insecticides. biorxiv.orgresearchgate.netresearchgate.net Research into compounds with similar structures to this compound is ongoing for their potential use as pesticides. cambridge.org

The primary mechanism of insecticidal action for many macrocyclic lactones is the disruption of nerve and muscle function in invertebrates. researchgate.netnih.gov These compounds often act as positive allosteric modulators or agonists of glutamate-gated chloride channels (GluCls), which are specific to invertebrates. cambridge.orgbiorxiv.orgresearchgate.net This leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization, which results in flaccid paralysis and eventual death of the insect. biorxiv.orgresearchgate.net Some macrocyclic lactones may also interact with other ligand-gated chloride channels, such as those gated by GABA. researchgate.netnih.gov While direct research on the insecticidal activity of this compound is not available, its classification as a macrocyclic lactone suggests that it could potentially exhibit similar neurotoxic effects on insects.

Research into Other Reported Bioactivities of the Macrocyclic Lactone Class

Beyond antimicrobial and insecticidal activities, the broader class of macrocyclic lactones has been investigated for a variety of other biological effects.

Exploration of Molecular Targets and Biological Pathways

Research has identified several molecular targets and biological pathways that are modulated by different macrocyclic lactones. In the context of anti-parasitic activity against flatworms, while ivermectin is largely inactive, other macrocyclic lactones have shown activity, suggesting different molecular targets or interactions within this phylum. nih.gov

In mammalian cells, some macrocyclic lactones have been found to inhibit signaling pathways implicated in cancer. For instance, ivermectin has been shown to inhibit the WNT-TCF pathway, which is constitutively active in several cancers. dovepress.com Another identified target is the p21-activated kinase 1 (PAK1), which is involved in a wide range of biological activities, and its inhibition by macrocyclic lactones can lead to cytotoxic effects in cancer cells. dovepress.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a macrocyclic lactone influences its biological effects and for the development of new, more potent, and selective compounds.

SAR studies on macrocyclic lactones have revealed that even minor modifications to the structure can significantly impact activity. For example, in the context of their interaction with P-glycoprotein (a transporter protein that can confer multidrug resistance), the integrity of the sugar moieties attached to the lactone ring is a key determinant for optimal interaction. veteriankey.com

In terms of anti-parasitic activity, SAR studies on schistosomes have shown that activity is not restricted to a single group of macrocyclic lactones (avermectins or milbemycins) and that specific functional groups on the benzofuran (B130515) and spiroketal rings play a role. nih.gov The prototypical macrocyclic lactone, ivermectin, is inactive against these flatworms, highlighting the importance of specific structural features for conferring bioactivity. nih.govresearchgate.net

For resorcylic acid lactones, a subclass of 14-membered macrocyclic lactones, SAR studies have been conducted to explore their inhibitory activity against Hsp90, a target in cancer therapy. These studies focus on modifications at various positions of the macrocycle to improve potency and isoform selectivity. chemrxiv.org These examples underscore the principle that the biological activity of a macrocyclic lactone is intricately linked to its three-dimensional structure and the presence and orientation of its functional groups.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Stereoselectivity and Sustainability

The development of efficient and environmentally friendly methods for synthesizing (Z)-oxacyclopentadec-6-en-2-one and related macrocyclic lactones is a key area of future research. Current synthetic strategies often face challenges related to cost and the use of hazardous reagents. thieme-connect.comwikipedia.org Consequently, there is a significant push towards developing novel routes that are not only more stereoselective but also adhere to the principles of green chemistry. researchgate.net

Recent advancements have focused on utilizing renewable feedstocks. For instance, researchers have successfully synthesized various macrocyclic lactones from olive oil through a process involving hydrolysis, esterification, and ring-closing metathesis (RCM). acs.orgnih.govresearchgate.net This approach offers a sustainable alternative to traditional methods. acs.orgnih.govresearchgate.net Other strategies involve the use of inexpensive starting materials like cyclododecanone, which can be derived from the trimerization of 1,3-butadiene. illinois.edu

Key areas for future synthetic exploration include:

Catalyst Development: Designing new catalysts to improve the efficiency and selectivity of reactions like RCM and macrolactonization is crucial. mdpi.comresearchgate.net This includes exploring both metal-based and organocatalysts. researchgate.net

Stereoselective Methods: Developing synthetic methods that can precisely control the stereochemistry of the molecule, particularly the (Z)-configuration of the double bond, is a high priority. organic-chemistry.orgbeilstein-journals.orgrsc.orgchemrxiv.org This is critical as the stereochemistry can significantly impact the compound's properties. nih.gov

Process Intensification: Investigating flow-based processes and other intensified techniques can lead to more efficient and scalable production of this compound. udel.edu

In-depth Mechanistic Elucidation of Biological Activities at a Molecular Level

While muscone (B1676871), a related macrocyclic ketone, has been studied for its various pharmacological effects, the specific biological mechanisms of this compound are less understood. sci-hub.seresearchgate.netnih.gov Future research will need to focus on elucidating its interactions at a molecular level to understand its potential applications beyond the fragrance industry.

Studies on other musk compounds have revealed that they can interact with odorant receptors (ORs), which are G protein-coupled receptors (GPCRs). pnas.orgnih.gov Interestingly, these receptors are not only found in the nose but are also expressed in other tissues, suggesting that musk compounds could have broader pharmacological effects. pnas.org Research has shown that muscone may exert its effects through various signaling pathways, including the PI3K-Akt-eNOS pathway and by modulating the expression of various proteins and microRNAs. sci-hub.segenscript.com

Future research in this area should aim to:

Identify Molecular Targets: Determine the specific receptors and enzymes that this compound interacts with. This could involve screening against a panel of ORs and other potential targets. pnas.orgnih.gov

Elucidate Signaling Pathways: Investigate the downstream signaling cascades that are activated upon binding of the compound to its molecular targets. sci-hub.se

Computational Modeling: Utilize molecular docking and quantum mechanics/molecular mechanics (QM/MM) to model the interactions between this compound and its receptors, providing insights into the binding mechanism. pnas.orgnih.gov

Exploration of New Natural Sources and Bioproduction Strategies

While many musk compounds are now synthesized chemically, the exploration of new natural sources and the development of bioproduction strategies remain important research avenues. nih.govwikipedia.org Natural musk has a long history of use in traditional medicine and perfumery, but its collection has raised ethical and conservation concerns. nih.govresearchgate.netindustrialchemicals.gov.au

This compound has been identified as a volatile flavor compound in Tibetan flavor Daqu, a traditional fermentation starter. nih.gov This suggests that microorganisms could be a potential source for this and other macrocyclic lactones. The biosynthesis of these compounds in nature is thought to involve the enzymatic oxidation of fatty acids. frontiersin.org

Future research directions include:

Metabolomic Profiling: Analyzing various natural sources, including plants, microorganisms, and animal secretions, to identify new sources of this compound and related compounds. frontiersin.org

Biosynthetic Pathway Elucidation: Investigating the enzymatic pathways responsible for the production of macrocyclic lactones in newly identified organisms. frontiersin.org

Metabolic Engineering: Genetically engineering microorganisms to produce this compound and other valuable lactones from sustainable feedstocks. mdpi.com This approach offers a promising route for the sustainable and scalable production of these compounds. mdpi.com

Advanced Analytical Methodologies for Comprehensive Profiling in Complex Samples

The accurate detection and quantification of this compound in complex matrices, such as environmental samples, biological tissues, and food products, requires the development of advanced analytical methodologies. nih.govresearchgate.net The low concentrations at which these compounds are often present necessitate highly sensitive and selective techniques.

Currently, methods like high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) are commonly used for the analysis of macrocyclic lactones. nih.govnih.govoup.com Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for identifying volatile compounds like this compound. nih.gov

Future advancements in this area should focus on:

Improved Sample Preparation: Developing more efficient and robust extraction and clean-up methods, such as solid-phase extraction (SPE) and QuEChERS, to isolate the target analyte from complex sample matrices. oup.comdergipark.org.tr

Enhanced Detection Sensitivity: Utilizing techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to achieve lower limits of detection and quantification. researchgate.netoup.com

Multi-residue Methods: Developing analytical methods capable of simultaneously detecting and quantifying a wide range of macrocyclic lactones and other related compounds in a single run. oup.com

Expanding Structure-Activity Relationship (SAR) Libraries for Targeted Applications

Understanding the relationship between the chemical structure of a molecule and its biological activity (SAR) is fundamental to designing new compounds with desired properties. wikipedia.orgnih.gov For this compound and other macrocyclic musks, SAR studies are crucial for developing new fragrance ingredients with improved odor profiles, as well as for exploring potential therapeutic applications. oup.comoup.comoncodesign-services.com

Research has shown that small structural modifications, such as the position of a double bond or the presence of a methyl group, can significantly impact the odor characteristics of macrocyclic compounds. nih.gov Computational methods, including quantitative structure-activity relationship (QSAR) modeling, can be used to build mathematical models that predict the activity of new compounds based on their chemical structure. nih.govoup.comnih.gov

Future research in this area should involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.